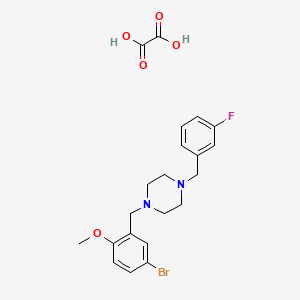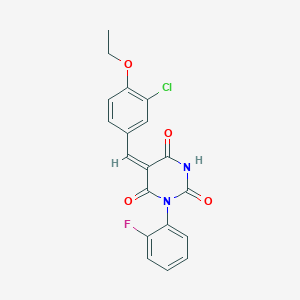![molecular formula C21H17N3O3 B5134623 4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5134623.png)
4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol is a chemical compound with potential applications in the field of scientific research. This compound is also known as NPPB, and it is a potent inhibitor of chloride channels.
Wirkmechanismus
NPPB acts as a potent inhibitor of chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions across the cell membrane, leading to a decrease in chloride conductance. NPPB has been shown to inhibit both voltage-gated and ligand-gated chloride channels.
Biochemical and Physiological Effects
NPPB has been shown to have a variety of biochemical and physiological effects. In pancreatic beta cells, NPPB has been shown to inhibit insulin secretion by blocking chloride channels. In addition, NPPB has been shown to inhibit cell migration and invasion by blocking chloride channels involved in the regulation of cell volume. NPPB has also been shown to inhibit the proliferation of cancer cells by blocking chloride channels involved in cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NPPB in lab experiments is its potent inhibition of chloride channels. This allows researchers to study the role of chloride channels in various physiological processes. However, one limitation of using NPPB is its potential to affect other ion channels and transporters, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of NPPB. One area of research is the development of more selective inhibitors of chloride channels. This would allow researchers to study the role of specific chloride channels in various physiological processes. Another area of research is the development of NPPB analogs with improved pharmacological properties, such as increased bioavailability and decreased toxicity. Finally, the role of chloride channels in the regulation of various physiological processes, such as cell migration and invasion, insulin secretion, and cancer cell proliferation, warrants further investigation.
Synthesemethoden
The synthesis of NPPB involves the reaction of 4-nitrobenzaldehyde with 1-phenyl-3-methyl-5-pyrazolone in the presence of ammonium acetate and acetic acid. The resulting product is then reacted with phenol in the presence of potassium carbonate and dimethylformamide to yield 4-[1-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol.
Wissenschaftliche Forschungsanwendungen
NPPB has been used in various scientific research studies due to its ability to inhibit chloride channels. This compound has been shown to block the volume-regulated anion channel, which is involved in the regulation of cell volume. NPPB has also been used to study the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. Additionally, NPPB has been used to investigate the role of chloride channels in the regulation of cell migration and invasion.
Eigenschaften
IUPAC Name |
4-[2-(4-nitrophenyl)-5-phenyl-3,4-dihydropyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c25-19-12-6-16(7-13-19)21-14-20(15-4-2-1-3-5-15)22-23(21)17-8-10-18(11-9-17)24(26)27/h1-13,21,25H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZBLNUORRBHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4,10-bis(2-ethylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5134566.png)
![4-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5134582.png)

![ethyl 4-{[2-(3-chlorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5134594.png)

![1-(4-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5134630.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5134637.png)
![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5134643.png)
![methyl 3-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5134652.png)
![1-(2-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134658.png)

![N-{4-[(2-furylmethyl)amino]-6,7-dimethoxy-2-naphthyl}acetamide](/img/structure/B5134668.png)